

The Biological Significance of N6-Methyl-Llysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N6-Methyl-L-lysine	
Cat. No.:	B074167	Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyl-L-lysine is a fundamental post-translational modification (PTM) that plays a critical role in the regulation of gene expression and a multitude of cellular processes. This modification, occurring in mono-, di-, and trimethylated states on histone and non-histone proteins, is dynamically regulated by a dedicated enzymatic machinery of "writers" (methyltransferases), "erasers" (demethylases), and "readers" (proteins that recognize and bind to methylated lysine). Dysregulation of N6-methyl-L-lysine signaling has been implicated in a range of pathologies, including cancer and neurodegenerative disorders, making the enzymes and reader proteins of this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of N6-methyl-L-lysine, with a focus on the quantitative aspects of its regulation, detailed experimental protocols for its study, and a visual representation of its key signaling pathways.

Introduction: The "Histone Code" and Beyond

The concept of the "histone code" posits that patterns of post-translational modifications on histone tails are interpreted by the cell to regulate chromatin structure and gene expression.[1] **N6-methyl-L-lysine** is a key component of this code, with its different methylation states having distinct functional consequences. For example, trimethylation of lysine 4 on histone H3 (H3K4me3) is generally associated with active gene transcription, while trimethylation of lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of repressed chromatin.[1]



Beyond histones, a growing body of research has revealed the widespread methylation of non-histone proteins, indicating that **N6-methyl-L-lysine** plays a regulatory role in a diverse array of cellular processes, including DNA replication and repair, signal transduction, and protein stability. This guide will delve into the molecular mechanisms that govern **N6-methyl-L-lysine** dynamics and its profound impact on cellular function and disease.

The Enzymatic Machinery of Lysine Methylation

The methylation status of lysine residues is tightly controlled by the coordinated action of three classes of proteins:

- Writers (Lysine Methyltransferases KMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue. The majority of KMTs contain a conserved SET domain.
- Erasers (Lysine Demethylases KDMs): These enzymes remove methyl groups from lysine residues. They are broadly classified into two families: the flavin-dependent lysine-specific demethylases (LSDs) and the Jumonji C (JmjC) domain-containing demethylases.
- Readers: These are proteins that contain specialized domains, such as chromodomains,
 Tudor domains, and PHD fingers, which specifically recognize and bind to methylated lysine residues, thereby translating the methylation mark into a functional outcome.

Quantitative Insights into N6-Methyl-L-lysine Regulation

A quantitative understanding of the enzymes and protein-protein interactions that govern **N6-methyl-L-lysine** signaling is crucial for drug development. The following tables summarize key quantitative data for selected components of this pathway.

Table 1: Kinetic Parameters of Lysine Methyltransferases



Enzyme	Substrate	Km (µM)	kcat (s-1)	Reference
SMYD2	p53 peptide	15.0 ± 2.0	0.013 ± 0.001	[2]
SMYD2	S- Adenosylmethion ine	1.2 ± 0.2	-	[2]
MLL2	S- Adenosylmethion ine	3.17 ± 0.37	-	[3]
PRMT4	S- Adenosylmethion ine	0.21 ± 0.052	-	[3]

Note: '-' indicates data not available in the cited source.

Table 2: Binding Affinities of Methyl-lysine Reader

Domains

Reader Protein Domain	Ligand	Dissociation Constant (Kd)	Reference
General Methyllysine	Methylated Histone	High nM to low μM	[4]
Readers	Tails	range	

Table 3: Inhibitor Potency against Lysine Methylation

Pathway Components

Inhibitor	Target	IC50	Reference
LLY-507	SMYD2	Potent, specific values not provided	[5]

Key Signaling Pathways Regulated by N6-Methyl-Llysine

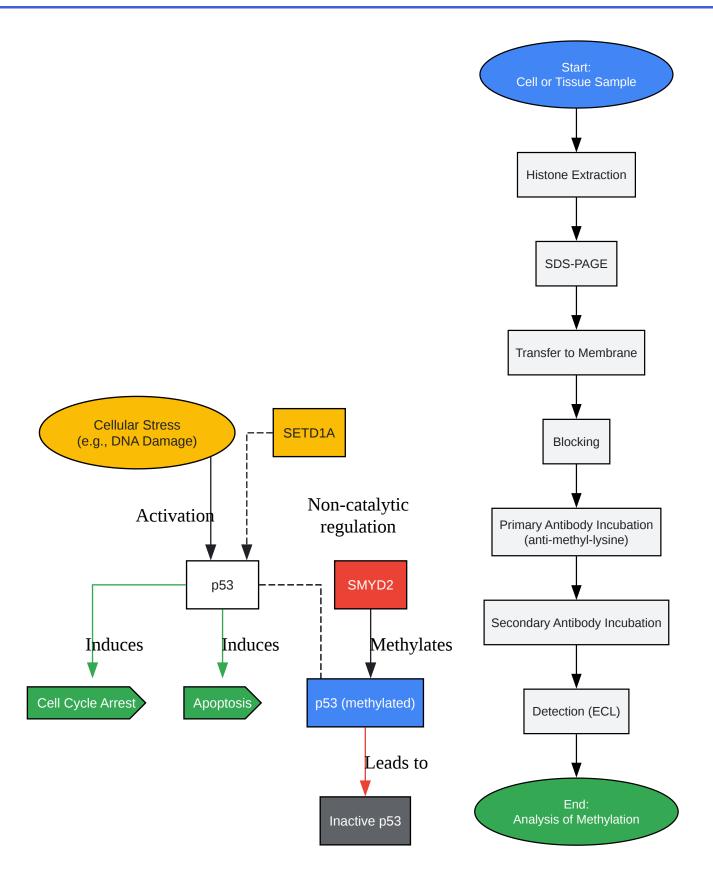


N6-methyl-L-lysine modifications on both histone and non-histone proteins are integral to the regulation of key signaling pathways implicated in health and disease.

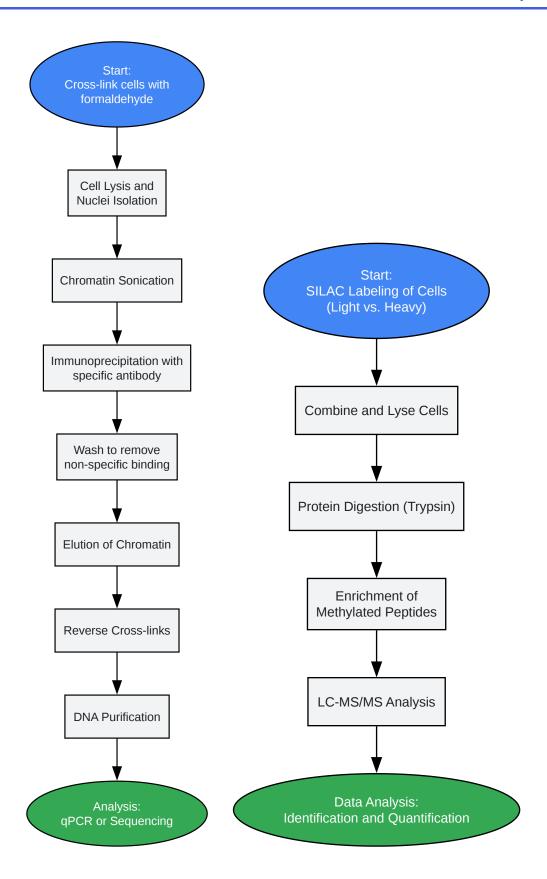
The NF-kB Signaling Pathway

The transcription factor NF-kB is a master regulator of inflammation and immunity. The activity of its RelA (p65) subunit is modulated by lysine methylation.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Role of lysine methylation of NF-κB in differential gene regulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Significance of N6-Methyl-L-lysine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074167#what-is-the-biological-significance-of-n6-methyl-l-lysine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com